molecular formula C8H20ClN B13516283 4-Ethylhexan-1-amine hydrochloride

4-Ethylhexan-1-amine hydrochloride

Cat. No.: B13516283
M. Wt: 165.70 g/mol
InChI Key: MVKJQTNGIHQNOF-UHFFFAOYSA-N
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Description

4-Ethylhexan-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a hexane backbone with an ethyl substituent at the 4-position and an amine group at the terminal carbon, neutralized as a hydrochloride salt. Its molecular formula is C₈H₂₀ClN (molecular weight: 161.7 g/mol).

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

4-ethylhexan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H

InChI Key

MVKJQTNGIHQNOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences:

  • 4-Ethylhexan-1-amine HCl : A linear aliphatic amine with a branched ethyl group, enhancing lipophilicity compared to shorter-chain analogs.
  • trans-4-Methylcyclohexylamine HCl (): Cyclohexane ring with a methyl substituent, conferring rigidity and reduced solubility in polar solvents .
  • Memantine HCl (): Adamantane-derived structure with high rigidity and bulkiness, influencing blood-brain barrier penetration .
  • Tapentadol HCl (): Aromatic phenolic ether structure with multiple substituents, enabling opioid receptor binding .

Physicochemical Comparison:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Estimated)
4-Ethylhexan-1-amine HCl C₈H₂₀ClN 161.7 Ethyl branch on hexane ~2.5
trans-4-Methylcyclohexylamine HCl C₇H₁₆ClN 149.7 Methyl on cyclohexane ~1.8
Memantine HCl C₁₂H₂₂ClN 215.8 Adamantane group ~3.2
Tapentadol HCl C₁₄H₂₄ClNO 273.8 Phenolic ether, methyl ~3.0

*LogP values are estimated based on structural analogs.

Research Findings and Discussion

Impact of Substituents on Bioactivity

  • Branched Aliphatic Chains (e.g., 4-Ethylhexan-1-amine HCl): Higher lipophilicity may improve membrane permeability but reduce aqueous solubility compared to cyclic amines .
  • Cyclic vs. Linear Structures : Cyclohexylamines () exhibit stereochemical complexity useful in enantioselective synthesis, while linear amines offer flexibility for functionalization .
  • Aromatic vs. Aliphatic Amines : Aromatic amines (e.g., Tapentadol HCl) often show stronger receptor binding due to π-π interactions, whereas aliphatic amines are more metabolically stable .

Biological Activity

4-Ethylhexan-1-amine hydrochloride is a primary amine with significant biological activity due to its structural features, including an ethyl group at the fourth carbon of a hexane chain and an amine group at the first carbon position. This compound has garnered interest in medicinal chemistry and pharmacological research due to its potential interactions with various biological targets.

The chemical formula for this compound is C8H19NHClC_8H_{19}N\cdot HCl. The presence of the amine group allows for hydrogen bonding and ionic interactions with biomolecules, influencing their structure and function. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Property Details
Molecular Weight 165.70 g/mol
Solubility Soluble in water and alcohols
Chemical Class Primary amine

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. It may act as a substrate or inhibitor, modulating specific biochemical pathways. For instance, it has been suggested that this compound can inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies

  • Neurotransmitter Regulation :
    • A study explored the effects of primary amines on neurotransmitter levels, indicating that compounds like this compound could enhance serotonin and dopamine levels through enzyme inhibition.
  • Antitumor Activity :
    • Although direct studies on this specific compound are scarce, related amines have demonstrated significant cytotoxic effects against various cancer cell lines. For example, hybrid molecules containing amine groups have shown promise in inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure/Characteristics Uniqueness
4-Methylhexan-1-amine hydrochlorideContains a methyl group instead of ethyl at the fourth positionDifferent alkyl side chain affects reactivity
4-Propylhexan-1-amine hydrochlorideFeatures a propyl group at the fourth carbonAlters solubility and interaction properties
4-Butylhexan-1-amine hydrochlorideContains a butyl group at the fourth positionDistinct properties compared to shorter chains

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